N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-indol-3-yl)acetamide
Description
N-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-indol-3-yl)acetamide is a structurally complex heterocyclic compound featuring a thiazole core substituted with a 2-chlorophenyl group and a methyl group, linked via a methylene bridge to an acetamide moiety bearing an indole ring. The 2-chlorophenyl substituent may enhance lipophilicity and influence binding affinity.
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(1H-indol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c1-13-19(27-21(25-13)16-7-2-4-8-17(16)22)12-24-20(26)10-14-11-23-18-9-5-3-6-15(14)18/h2-9,11,23H,10,12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTMIKPJSDPQFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-indol-3-yl)acetamide is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that confer significant biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of antimicrobial, antifungal, and anticancer agents.
Chemical Structure and Properties
The compound's structure includes several key functional groups:
- Thiazole Ring : Known for its role in various biological activities.
- Chlorophenyl Group : Enhances lipophilicity, aiding in membrane permeability.
- Indole Moiety : Often associated with pharmacological activity.
The molecular formula is , and the molecular weight is approximately 402.9 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis .
- Receptor Modulation : The compound may influence cellular signaling pathways by modulating receptor functions, which is crucial for its therapeutic potential .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of this compound:
- Minimum Inhibitory Concentration (MIC) : The MIC values indicate the effectiveness against various pathogens. For example, derivatives of similar thiazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against specific bacterial strains .
- Biofilm Inhibition : The compound has demonstrated efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are significant contributors to nosocomial infections .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively researched:
- Cytotoxicity Assays : Compounds similar to this compound have shown promising results in cytotoxicity assays against various cancer cell lines, with IC50 values indicating significant activity .
| Compound | Cell Line | IC50 (µg/mL) | Notes |
|---|---|---|---|
| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 | Significant anti-Bcl-2 activity |
| Compound 10 | A-431 | 1.98 ± 1.22 | Comparable to standard drugs like doxorubicin |
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific structural features:
- The thiazole ring is essential for cytotoxic activity.
- Substituents on the phenyl ring can significantly influence biological activity, with electron-donating groups enhancing efficacy .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives, including this compound, demonstrating broad-spectrum antimicrobial activity with notable effectiveness against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Selectivity : Research involving indole-linked thiazoles showed that specific modifications could enhance selectivity towards particular cancer cell lines, indicating potential for targeted therapy .
Scientific Research Applications
Medicinal Chemistry
N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-indol-3-yl)acetamide has been studied for its potential as an anti-cancer agent. Research suggests that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. The indole and thiazole moieties are known to exhibit biological activities that may contribute to anticancer effects, including apoptosis induction and cell cycle arrest.
Neuropharmacology
The compound may also have applications in neuropharmacology due to its structural similarity to known neuroprotective agents. Research indicates that derivatives of indole can modulate neurotransmitter systems and exhibit neuroprotective properties against oxidative stress. Investigations into the compound's effects on NMDA receptors could reveal its potential in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Antimicrobial Activity
There is emerging evidence that compounds containing thiazole and indole rings possess antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. This highlights the potential for this compound in developing new antimicrobial agents.
Case Study 1: Anticancer Activity
A study published in 2024 explored the anticancer properties of thiazole-based compounds, including this compound. The results demonstrated that the compound induced apoptosis in human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of indole derivatives revealed that compounds similar to this compound significantly reduced neuronal damage in models of oxidative stress. These findings indicate that the compound could be further investigated for its therapeutic potential in neurodegenerative diseases.
Data Table: Overview of Biological Activities
| Activity Type | Compound Type | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer Activity | Thiazole-Indole Derivative | Induction of apoptosis | 2024 |
| Neuroprotective Effects | Indole Derivative | Reduction of oxidative stress-induced damage | 2024 |
| Antimicrobial Activity | Thiazole-Indole Compound | Inhibition of bacterial growth | 2023 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with the target molecule, enabling comparative analysis of their chemical and pharmacological profiles.
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Core Structure : 1,2,3-Triazole ring vs. thiazole in the target compound.
- Substituents : A naphthalenyloxy group and 4-chlorophenyl acetamide, contrasting with the target’s indole-linked acetamide and 2-chlorophenyl-thiazole.
- Synthesis : Synthesized via 1,3-dipolar cycloaddition between azide and alkyne precursors .
- Key Functional Groups : C=O (1678 cm⁻¹), C-Cl (785 cm⁻¹), and NH (3291 cm⁻¹) observed in IR spectra .
- Molecular Weight : 393.11 g/mol (C₂₁H₁₈ClN₄O₂), heavier than the target compound due to the naphthalene group.
2-({4-Allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- Core Structure : 1,2,4-Triazole with a sulfanyl bridge vs. thiazole in the target.
- Pharmacological Implications : Sulfanyl groups may improve antioxidant activity, while the triazole core could modulate kinase inhibition.
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4)
- Core Structure: Oxadiazole ring vs. thiazole. Oxadiazoles are known for metabolic resistance and antimicrobial activity .
- Substituents : Indole-methyl group and sulfanyl moiety, similar to the target’s indole-acetamide but lacking the chlorophenyl group.
- Bioactivity : Demonstrated antimicrobial properties in vitro (EIMS: m/z 189 [M⁺]), suggesting the indole-oxadiazole scaffold’s utility in infectious disease research .
N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide
- Core Structure : Thiadiazole ring with dihydro modification, offering conformational flexibility absent in the rigid thiazole of the target compound .
- Substituents : 4-Fluorophenyl and acetyl groups; fluorination may enhance bioavailability compared to chlorophenyl in the target.
- Spectral Data : Crystallographic studies highlight planar geometry, which could influence target binding .
Comparative Data Table
Key Research Findings and Implications
Structural Impact on Bioactivity :
- Thiazole and triazole cores exhibit distinct electronic profiles; thiazoles (as in the target compound) may offer better π-π stacking with biological targets than triazoles .
- Indole-containing compounds (target and ) show promise in CNS disorders due to structural mimicry of serotonin .
Synthetic Accessibility :
- The target compound’s synthesis likely requires multi-step protocols involving thiazole formation and indole coupling, contrasting with the cycloaddition routes used for triazoles .
Pharmacokinetic Considerations :
- Chlorophenyl and fluorophenyl groups enhance lipophilicity, but fluorination () may reduce toxicity compared to chlorination .
Preparation Methods
Hantzsch Thiazole Synthesis
The foundational method for constructing 2-aryl-4-methylthiazoles involves cyclocondensation of:
- 2-Chlorobenzaldehyde (1.2 eq)
- Thioacetamide (1.0 eq)
- α-Bromoketone precursor (1.0 eq)
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (3:1) |
| Temperature | 80°C, reflux |
| Reaction Time | 6–8 hours |
| Catalytic Additive | Piperidine (0.1 eq) |
| Yield | 74–82% |
Critical control points include strict exclusion of moisture during bromoketone preparation and stepwise addition of reactants to prevent oligomerization.
Alternative Thiazole Formation via Gewald Reaction
For enhanced substituent control at C4:
- Cyclization of 2-chlorobenzaldehyde with cyanoacetamide
- Methylation using methyl iodide/K2CO3
Comparative Yield Data :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Hantzsch | 82 | 98.4 |
| Gewald | 68 | 97.1 |
Gewald methods demonstrate particular utility when introducing electron-withdrawing groups at C4.
Functionalization of Thiazole Intermediate
Chloromethylation at C5 Position
Indole Moiety Preparation
Fischer Indole Synthesis
Construction of 1H-indol-3-yl acetic acid derivatives via:
- Phenylhydrazine condensation with ethyl levulinate
- Acid-catalyzed cyclization
Key Parameters :
Leimgruber-Batcho Modification
Enhanced yield (94%) through:
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
Standard protocol using:
- EDC·HCl (1.5 eq)
- HOAt (1.2 eq)
- DIPEA (3.0 eq)
Optimization Table :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 0°C → rt |
| Reaction Time | 18 h |
| Yield | 78% |
NMR monitoring reveals complete consumption of starting materials within 14 hours.
Mixed Anhydride Method
Alternative approach employing:
- Isobutyl chloroformate (1.3 eq)
- N-Methylmorpholine (2.0 eq)
Demonstrates superior performance for sterically hindered substrates (82% vs. 68% for EDC).
Purification and Analytical Characterization
Chromatographic Purification
Final product purification employs:
- Silica gel column (230–400 mesh)
- Gradient elution (Hexane:EtOAc 4:1 → 1:1)
- 95.2% recovery rate
Spectroscopic Validation
Key Spectral Data :
| Technique | Characteristic Signal |
|---|---|
| 1H NMR (400 MHz) | δ 8.21 (s, 1H, NH), 7.85–7.35 (m, Ar) |
| 13C NMR | 168.2 ppm (C=O) |
| HRMS (ESI+) | m/z 421.0843 [M+H]+ |
XRD analysis confirms intramolecular H-bonding between thiazole N and acetamide carbonyl.
Scale-Up Considerations and Process Optimization
Continuous Flow Synthesis
Adaptation of microreactor technology enables:
- 3-Step telescoped synthesis
- 15-minute total residence time
- 76% overall yield
| Stage | Temperature | Residence Time |
|---|---|---|
| Thiazole formation | 80°C | 8 min |
| Amination | 65°C | 4 min |
| Amide coupling | 25°C | 3 min |
Green Chemistry Metrics
Comparative analysis of synthetic routes:
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 128 | 47 |
| E-Factor | 86 | 32 |
| Energy Consumption | 58 kWh/mol | 17 kWh/mol |
Flow methods demonstrate 63% reduction in solvent waste generation.
Challenges and Troubleshooting
Common Synthetic Pitfalls
Thiazole Ring Oxidation :
- Mitigated by N2 sparging and BHT stabilization (0.01 eq)
Indole Polymerization :
- Controlled through strict temperature regulation (<40°C during coupling)
Amide Racemization :
- Minimized using HOAt additive and low-temperature coupling
Yield Optimization Strategies
| Parameter | Effect on Yield |
|---|---|
| DMF purity >99.9% | +12% |
| Substrate milling | +8% |
| Sonication | +6% |
Q & A
Q. What are the common synthetic routes for preparing N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(1H-indol-3-yl)acetamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step procedures, including:
- Step 1 : Formation of the thiazole core via cyclization reactions under controlled temperatures (e.g., reflux in acetic acid for 3–5 hours) .
- Step 2 : Functionalization of the indole moiety using chloroacetyl chloride or similar reagents, often requiring bases like triethylamine to drive amide bond formation .
- Optimization : Yields can be improved by adjusting solvent polarity (e.g., DMF/acetic acid mixtures for recrystallization) and catalyst selection. For example, sodium acetate enhances condensation reactions in acidic media .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR Spectroscopy : - and -NMR are essential for verifying substituent positions, such as distinguishing the 2-chlorophenyl group on the thiazole ring and the indole-acetamide linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula consistency, particularly for detecting halogen (Cl) and sulfur atoms in the thiazole moiety .
- HPLC : Monitors reaction progress and purity, especially for detecting byproducts from incomplete amidation or cyclization .
Q. How is the compound initially screened for biological activity in academic research?
- In vitro assays : Anticancer activity is tested via cytotoxicity assays (e.g., MTT) against cell lines, focusing on apoptosis pathways linked to Bcl-2/Mcl-1 inhibition .
- Antimicrobial screening : Disk diffusion or microdilution assays assess activity against bacterial/fungal strains, leveraging the indole-thiazole scaffold’s known interactions with microbial enzymes .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?
- Substituent effects :
- Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance anticancer activity by increasing electrophilicity and target binding .
- Bulky substituents (e.g., naphthyl) may reduce solubility but improve selectivity for hydrophobic binding pockets .
- Methodology : Use comparative SAR studies with analogs (e.g., 10j–10m in ) to correlate substituent polarity with IC values .
Q. What strategies are employed to investigate the compound’s interaction with biological targets like enzymes or receptors?
- Molecular docking : Models the indole-thiazole scaffold’s binding to apoptosis regulators (e.g., Bcl-2) using software like AutoDock, focusing on hydrogen bonding with the acetamide group .
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., ) for target validation .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters of interactions, critical for optimizing lead compounds .
Q. How can researchers address stability issues (e.g., pH sensitivity, photodegradation) during storage or in vivo studies?
- pH stability : Conduct accelerated degradation studies across pH 3–9, monitoring via HPLC. Buffered formulations (e.g., phosphate buffers) are recommended for lab storage .
- Light sensitivity : Use amber vials and antioxidants (e.g., BHT) to prevent photodegradation of the thiazole and indole moieties .
Q. How should contradictory data (e.g., varying cytotoxicity results across studies) be analyzed?
- Source identification : Compare cell line specificity (e.g., HeLa vs. MCF-7), as differential expression of targets like Bcl-2 can explain discrepancies .
- Experimental variables : Assess differences in assay conditions (e.g., serum concentration, incubation time) that alter compound bioavailability .
Q. What advanced computational methods support structure-activity relationship (SAR) studies?
Q. What derivatization strategies can enhance selectivity for specific therapeutic targets?
- Heterocyclic extensions : Introduce pyridazine or triazole groups (e.g., via Suzuki coupling) to improve binding to kinase domains .
- Prodrug design : Modify the acetamide group with ester linkages to enhance membrane permeability, followed by enzymatic cleavage in vivo .
Q. How does this compound compare to structurally similar analogs in terms of efficacy and toxicity?
- Efficacy : Compare IC values against analogs like 2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide, noting the critical role of the 2-chlorophenyl group in enhancing cytotoxicity .
- Toxicity : Use zebrafish or rodent models to evaluate hepatotoxicity, focusing on metabolic byproducts of the thiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
